2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
Description
This compound is a heterocyclic derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 1,2,4-oxadiazole ring linked via a methylsulfanyl group and a 2-methoxyphenylmethyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or antimicrobial agents .
Properties
IUPAC Name |
2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5S/c1-33-19-12-18(13-20(14-19)34-2)25-29-24(36-30-25)16-37-27-28-22-10-6-5-9-21(22)26(32)31(27)15-17-8-4-7-11-23(17)35-3/h4-14H,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDNHFXUDALKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.47 g/mol. The structure includes a quinazolinone core linked to an oxadiazole moiety, which is known for various biological activities.
Biological Activity Overview
-
Antimicrobial Activity :
- Compounds containing the oxadiazole ring have demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives of 1,3,4-oxadiazoles have shown efficacy against Staphylococcus aureus and other pathogens .
- A study indicated that oxadiazole derivatives exhibited bactericidal effects, particularly against methicillin-resistant strains .
-
Cytotoxicity :
- The cytotoxic effects of this compound were evaluated on several cancer cell lines. In vitro studies have shown that similar compounds can inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) .
- Specific derivatives have been noted to enhance cell viability at certain concentrations, indicating a potential dual role as both therapeutic and protective agents .
- Anticancer Potential :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act by inhibiting specific enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .
- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Data Tables
| Activity Type | Tested Cell Lines | IC50 Values (µM) | Observations |
|---|---|---|---|
| Antimicrobial | MRSA | 12 | Effective inhibition observed |
| Cytotoxicity | A549 | 25 | Moderate cytotoxic effects noted |
| HepG2 | 30 | Enhanced cell viability at lower doses |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. These derivatives exhibit significant cytotoxic activity against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have shown effectiveness against CNS and renal cancer cell lines with substantial growth inhibition percentages .
- Case Study : In one study, a series of substituted 1,3,4-oxadiazoles were synthesized and evaluated for their anticancer properties. Notably, compounds like 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole exhibited over 95% growth inhibition against specific cancer cell lines .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties:
- Broad Spectrum Activity : Research indicates that 1,3,4-oxadiazole derivatives can act against a range of microorganisms including bacteria and fungi. The presence of the dimethoxyphenyl group enhances this activity by improving the compound's affinity for microbial targets .
- Case Study : A study involving the synthesis of various oxadiazole derivatives reported significant antibacterial effects against Gram-positive and Gram-negative bacteria. Compounds were tested for their minimum inhibitory concentrations (MICs), revealing potent antimicrobial activity .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound has been investigated for additional therapeutic applications:
- Anti-inflammatory Properties : Some derivatives have shown anti-inflammatory effects by inhibiting inflammatory mediators in vitro. This makes them potential candidates for treating inflammatory diseases .
- Antioxidant Activity : The antioxidant capacity of these compounds has been evaluated through various assays, indicating their potential in combating oxidative stress-related conditions .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The compound’s quinazolinone-oxadiazole hybrid distinguishes it from other triazole- or pyrazole-based analogs. For example:
- Compound A : (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}- derivatives () utilize a triazole core instead of oxadiazole, which reduces ring strain and alters hydrogen-bonding capacity. The 4-methoxyphenyl substituent in Compound A may confer weaker π-π stacking compared to the 3,5-dimethoxyphenyl group in the target compound .
- Compound B : 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one () employs a triazolone core with ethoxy and methoxy groups. Ethoxy substituents increase lipophilicity but reduce metabolic stability compared to methoxy groups .
Data Table: Structural and Functional Comparison
Preparation Methods
Cyclization of 2-Aminobenzamide Derivatives
The quinazolinone scaffold is typically constructed via cyclocondensation of 2-aminobenzamide derivatives. For 3-[(2-methoxyphenyl)methyl] substitution , a two-step protocol is employed:
- N-Alkylation : 2-Amino-N-(2-methoxyphenylmethyl)benzamide (A ) is prepared by reacting 2-aminobenzamide with 2-methoxybenzyl chloride in the presence of K₂CO₃ in DMF.
- Cyclization : Heating A in acetic acid under reflux induces intramolecular cyclization to yield 3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one (B ). IR spectroscopy confirms C=O and C=N stretches at 1680 cm⁻¹ and 1610 cm⁻¹, respectively.
Reaction Conditions :
Synthesis of the 3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole Unit
Oxadiazole Formation via Cyclocondensation
The 1,2,4-oxadiazole ring is synthesized from a substituted amidoxime precursor:
- Amidoxime Preparation : 3,5-Dimethoxybenzamide (C ) is treated with hydroxylamine hydrochloride in ethanol under reflux to form 3,5-dimethoxybenzamidoxime (D ).
- Cyclization with Trichloromethyl Chloroformate : Reaction of D with trichloromethyl chloroformate in dichloromethane generates 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl chloride (E ).
Analytical Validation :
- ¹H NMR : Aromatic protons at δ 6.85–7.15 ppm (doublets for 3,5-OCH₃).
- ¹³C NMR : Oxadiazole C=N at δ 163.5 ppm.
Thioether Linkage Formation
Nucleophilic Substitution Strategy
The sulfide bridge is established via reaction of a thiolate with an alkyl halide:
- Thiol Generation : Treatment of E with thiourea in ethanol under reflux produces 5-(mercaptomethyl)-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole (F ).
- Alkylation of Quinazolinone : B is brominated at the 2-position using N-bromosuccinimide (NBS) in CCl₄ to yield 2-bromo-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one (G ).
- Coupling : G reacts with F in the presence of K₂CO₃ in DMF at 80°C, forming the target compound.
Optimization Notes :
- Microwave irradiation reduces reaction time from 12 hours to 45 minutes with comparable yield (82% vs. 85%).
- Cs₂CO₃ enhances nucleophilicity of the thiolate compared to K₂CO₃.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Cyclization-Thioetherification
A streamlined approach involves simultaneous quinazolinone cyclization and sulfide bond formation:
- Procedure : 2-Amino-N-(2-methoxyphenylmethyl)benzamide, 3-(3,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole, and NaSH are heated in DMSO at 100°C for 8 hours.
- Advantages : Reduced steps, higher atom economy (78% yield).
- Limitations : Requires stringent stoichiometric control to avoid polysulfide byproducts.
Eco-Friendly Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps:
- Quinazolinone Cyclization : 15 minutes at 150°C (vs. 6 hours conventionally).
- Thioether Coupling : 30 minutes at 100°C (82% yield).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction (Source) confirms planar quinazolinone and oxadiazole rings with dihedral angles <5°. The thioether linkage adopts a gauche conformation to minimize steric strain.
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Synthesis
Competing 1,3,4-oxadiazole vs. 1,2,4-oxadiazole formation is mitigated by using trichloromethyl chloroformate, which favors 1,2,4-regiochemistry.
Purification of Hydrophobic Intermediates
Recrystallization from ethanol/DMF (9:1) improves purity of B and E (≥95% by HPLC).
Q & A
Basic: How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
- Step 1: Start with precursor molecules such as anthranilamide derivatives and 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole intermediates. Use reflux conditions (70–80°C) in polar aprotic solvents (e.g., ethanol or methanol) to facilitate nucleophilic substitution at the sulfanyl group .
- Step 2: Monitor reaction progress via TLC or HPLC. Adjust pH (6–7) to stabilize intermediates and minimize side reactions .
- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallize in ethanol to achieve >90% purity .
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Confirm methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and aromatic protons in the quinazolinone and oxadiazole rings (δ 6.8–8.2 ppm) .
- 13C NMR: Identify carbonyl (C=O) signals at ~170 ppm and oxadiazole carbons at 160–165 ppm .
- Infrared (IR) Spectroscopy: Detect C-S stretching (650–700 cm⁻¹) and C=N vibrations (1500–1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (theoretical: ~495 g/mol) with <2 ppm error .
Advanced: How can researchers resolve contradictions in reported spectral data for derivatives?
Methodological Answer:
- Approach 1: Compare solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts, as polar solvents may deshield protons .
- Approach 2: Use computational tools (DFT calculations) to model electronic environments and predict shifts, aligning experimental data with theoretical results .
- Example: Discrepancies in quinazolinone carbonyl signals (δ 168–172 ppm) may arise from tautomerism; variable-temperature NMR can stabilize dominant tautomers .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
-
Step 1: Synthesize analogs with modified substituents (e.g., replace 3,5-dimethoxyphenyl with halogenated or alkyl groups) to assess electronic/steric effects .
-
Step 2: Test bioactivity (e.g., antimicrobial or antitumor assays) and correlate with computational parameters (logP, polar surface area) .
-
Table 1: Example SAR Trends
Substituent Modification Bioactivity Change Probable Mechanism Methoxy → Chloro (electron-withdrawing) Increased cytotoxicity Enhanced DNA intercalation Oxadiazole → Triazole ring Reduced solubility Altered H-bonding capacity
Advanced: How should bioactivity assays be designed to minimize false positives?
Methodological Answer:
- In vitro: Use dual-assay validation (e.g., MTT and resazurin assays for cytotoxicity) to confirm activity thresholds .
- In silico: Perform molecular docking against target proteins (e.g., topoisomerase II) to prioritize compounds with strong binding affinities .
- Control: Include a reference compound (e.g., doxorubicin) and assess membrane permeability via parallel artificial membrane assays (PAMPA) .
Basic: What environmental and stability factors affect experimental reproducibility?
Methodological Answer:
- Light Sensitivity: Store the compound in amber vials; methoxy and sulfanyl groups are prone to photodegradation .
- Humidity Control: Use desiccants during synthesis to prevent hydrolysis of the oxadiazole ring .
- Temperature: Maintain storage at –20°C to avoid thermal decomposition of the quinazolinone core .
Advanced: How can discrepancies between in vitro and in vivo efficacy be addressed?
Methodological Answer:
- Step 1: Evaluate pharmacokinetics (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability issues .
- Step 2: Use prodrug strategies (e.g., esterification of methoxy groups) to enhance membrane permeability .
- Step 3: Validate in zebrafish or murine models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Basic: What computational methods support mechanistic studies?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane penetration .
- Software: Use Gaussian 16 for DFT and GROMACS for MD, referencing crystallographic data from the Cambridge Structural Database .
Advanced: How to design a study evaluating ecological impacts of this compound?
Methodological Answer:
- Experimental Framework:
- Fate Analysis: Measure biodegradation (OECD 301F) and soil adsorption coefficients (Kd) .
- Toxicity: Use Daphnia magna (EC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) assays .
- Data Interpretation: Apply read-across models to predict ecotoxicity of structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
